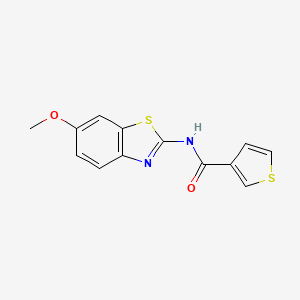

N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C13H10N2O2S2 |

|---|---|

Molekulargewicht |

290.4 g/mol |

IUPAC-Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |

InChI |

InChI=1S/C13H10N2O2S2/c1-17-9-2-3-10-11(6-9)19-13(14-10)15-12(16)8-4-5-18-7-8/h2-7H,1H3,(H,14,15,16) |

InChI-Schlüssel |

COGFKMVLWOTXFB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CSC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of 2-Amino-4-Methoxythiophenol

A classic approach involves cyclizing 2-amino-4-methoxythiophenol with cyanogen bromide (BrCN) in ethanol under reflux (4–6 hours). The methoxy group is introduced via O-methylation of a hydroxylated precursor using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C. Yields typically range from 65% to 72% after recrystallization from ethanol.

Bromine-Catalyzed Thiocyanation

Alternatively, p-methoxyaniline reacts with ammonium thiocyanate (NH₄SCN) in the presence of bromine (Br₂) as a catalyst. The reaction proceeds in glacial acetic acid at 0–5°C, followed by neutralization with aqueous ammonia to precipitate the product. This method achieves higher purity (>95%) but requires stringent temperature control to avoid over-bromination.

Preparation of Thiophene-3-Carboxylic Acid Derivatives

The thiophene moiety is synthesized through two principal pathways:

Oxidation of 3-Methylthiophene

3-Methylthiophene undergoes oxidation with potassium permanganate (KMnO₄) in acidic aqueous conditions (H₂SO₄, 70°C) to yield thiophene-3-carboxylic acid. This method provides a 58–63% yield but demands careful pH adjustment to prevent decarboxylation.

Chlorination-Carbonylation

Thiophene-3-carbonyl chloride is prepared by treating thiophene-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux (2 hours). Excess SOCl₂ is removed via distillation, leaving the acyl chloride as a pale-yellow liquid (85–90% purity).

Amide Bond Formation: Coupling Strategies

The final step involves coupling 6-methoxy-1,3-benzothiazol-2-amine with thiophene-3-carbonyl chloride. Key methodologies include:

Schotten-Baumann Reaction

In a biphasic system (water/dichloromethane), the amine reacts with the acyl chloride in the presence of sodium hydroxide (NaOH) at 0–5°C. The reaction completes within 1–2 hours, yielding the crude product, which is filtered and washed with cold water (68–74% yield).

Carbodiimide-Mediated Coupling

Using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF), the coupling proceeds at room temperature overnight. This method achieves higher yields (78–82%) but requires chromatographic purification to remove dicyclohexylurea byproducts.

Optimization and Industrial-Scale Production

Solvent and Temperature Effects

| Parameter | Schotten-Baumann | Carbodiimide-Mediated |

|---|---|---|

| Solvent | H₂O/CH₂Cl₂ | THF |

| Temperature (°C) | 0–5 | 25 |

| Yield (%) | 68–74 | 78–82 |

| Purity (%) | 90–92 | 95–98 |

Industrial protocols favor continuous flow reactors for the carbodiimide-mediated route, reducing reaction times to 30 minutes and improving consistency.

Purification and Analytical Validation

Recrystallization

The crude product is recrystallized from methanol or ethanol, increasing purity from ~85% to >99%.

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 4H, aromatic), 3.87 (s, 3H, OCH₃).

-

HRMS : m/z calculated for C₁₃H₁₁N₂O₂S₂ [M+H]⁺: 307.0341; found: 307.0339.

Challenges and Mitigation Strategies

Byproduct Formation

Over-chlorination during acyl chloride synthesis is mitigated by controlled SOCl₂ addition and inert atmospheres.

Scalability Issues

Industrial-scale DCC usage is limited by cost; newer reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer higher efficiency but require optimization.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Thiophenring, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können den Benzothiazolring angreifen und möglicherweise die Stickstoff-Schwefel-Bindung reduzieren.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können sowohl am Benzothiazol- als auch am Thiophenring stattfinden, was eine weitere Funktionalisierung ermöglicht.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.

Substitution: Reagenzien wie Halogene (für elektrophile Substitution) oder organometallische Reagenzien (für nucleophile Substitution) werden üblicherweise eingesetzt.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation des Thiophenrings zu Thiophensulfoxiden oder -sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den Benzothiazol- oder Thiophenring einführen können.

Wissenschaftliche Forschungsanwendungen

N-(6-Methoxy-1,3-benzothiazol-2-yl)thiophen-3-carboxamid: hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Pharmazeutische Chemie: Die strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für die Medikamentenentwicklung, insbesondere für die gezielte Behandlung spezifischer Enzyme oder Rezeptoren.

Biologische Studien: Sie kann als Sonde verwendet werden, um biologische Pfade und Mechanismen zu untersuchen, insbesondere solche, die Schwefel- und Stickstoffheterocyclen betreffen.

Materialwissenschaften: Die elektronischen Eigenschaften der Verbindung können bei der Entwicklung organischer Halbleiter oder anderer fortschrittlicher Materialien genutzt werden.

Chemische Synthese: Sie dient als Zwischenprodukt bei der Synthese komplexerer Moleküle, was die Entwicklung neuer Synthesemethoden erleichtert.

Wirkmechanismus

Der Wirkungsmechanismus von N-(6-Methoxy-1,3-benzothiazol-2-yl)thiophen-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Benzothiazol- und Thiophenringe können in π-π-Stacking-Wechselwirkungen, Wasserstoffbrückenbindungen und andere nicht-kovalente Wechselwirkungen mit biologischen Makromolekülen eintreten. Diese Wechselwirkungen können die Aktivität des Zielmoleküls modulieren, was zu verschiedenen biologischen Wirkungen führt.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Methoxy vs. Trifluoromethyl Groups : The methoxy group at the benzothiazole 6-position enhances hydrogen bonding (as seen in crystallographic studies) , while trifluoromethyl groups (electron-withdrawing) may improve metabolic stability but reduce polarity .

- Pyridine-3-yl amino acetamide (BTC-j) demonstrates potent antibacterial activity (MIC 3.125 µg/ml against E. coli), suggesting that nitrogen-rich substituents improve DNA gyrase inhibition .

- Molecular Weight and Lipophilicity : The target compound (290.4 g/mol) is smaller than analogs like the adamantyl derivative (356.5 g/mol), which may favor better bioavailability .

Mechanism of Action and Target Interactions

Benzothiazole derivatives often inhibit bacterial DNA gyrase, a validated target for antimicrobial agents . Molecular docking studies on BTC-j revealed strong interactions with the ATP-binding pocket of DNA gyrase (PDB: 3G75), with a dock score correlating to its MIC values . The thiophene-3-carboxamide group in the target compound may engage in π-π stacking or hydrophobic interactions with the enzyme, similar to pyridine in BTC-j.

Pharmacokinetic Considerations

Biologische Aktivität

N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and thiophene. This unique combination enhances its chemical and biological properties, making it a subject of interest in medicinal chemistry and related fields. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety that consists of a benzene ring fused with a thiazole ring, along with a thiophene ring. The methoxy group at the sixth position of the benzothiazole ring contributes to its electronic properties, enhancing its reactivity and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C12H10N2O2S2 |

| Molecular Weight | 262.35 g/mol |

| CAS Number | 1628083-XX-XX |

| Structural Features | Benzothiazole and thiophene rings |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. A study evaluating various benzothiazole derivatives found that compounds similar to this one effectively inhibited the proliferation of human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The mechanism involves:

- Inhibition of Cell Proliferation: The compound demonstrated a dose-dependent reduction in cell viability in MTT assays.

- Induction of Apoptosis: Flow cytometry results indicated increased apoptosis in treated cells, alongside alterations in cell cycle progression.

- Modulation of Inflammatory Cytokines: The compound reduced levels of inflammatory markers such as IL-6 and TNF-α in macrophage cultures, suggesting potential anti-inflammatory effects that could complement its anticancer properties .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound binds to specific active sites on enzymes, disrupting normal enzymatic functions. This inhibition can affect various metabolic pathways critical for cancer cell survival.

- Signal Transduction Modulation: Interaction with cellular receptors may influence signaling pathways involved in cell growth and apoptosis. For example, studies have shown that similar compounds inhibit the AKT and ERK signaling pathways, which are often upregulated in cancer cells .

- Antioxidant Activity: Some derivatives exhibit antioxidant properties, potentially reducing oxidative stress within cells and contributing to their protective effects against cancer progression.

Study 1: Antitumor Efficacy

A recent study synthesized several benzothiazole derivatives, including this compound. The active compound was evaluated for its ability to inhibit the growth of A431 and A549 cell lines. Results showed:

- Inhibition Rates: At concentrations of 1–4 µM, significant inhibition was observed.

- Mechanistic Insights: Western blot analysis revealed downregulation of proteins associated with cell survival pathways .

Study 2: Anti-inflammatory Effects

Another investigation assessed the compound's impact on inflammatory responses using RAW264.7 macrophages. Key findings included:

Q & A

Q. Key Analytical Tools :

- NMR Spectroscopy : To confirm the absence of unreacted intermediates (e.g., residual thiophenol signals at δ 4.2–4.5 ppm) .

- HPLC : For purity assessment using a C18 column and methanol/water gradients .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Structural validation employs:

- ¹H/¹³C NMR : To confirm the methoxy group (δ 3.8–4.0 ppm for ¹H; δ 55–60 ppm for ¹³C) and thiophene ring protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]⁺ at m/z 331.0523 for C₁₃H₁₀N₂O₂S₂) .

- IR Spectroscopy : Identification of carboxamide C=O stretches (~1650–1680 cm⁻¹) and benzothiazole C-S bonds (~680 cm⁻¹) .

Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?

Methodological Answer:

Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling reaction efficiency by stabilizing reactive intermediates .

- Catalyst Use : Pd(PPh₃)₄ or CuI in coupling reactions improves cross-coupling efficiency (yields increase from ~45% to >70%) .

- Temperature Control : Maintaining 60–80°C during carboxamide formation minimizes side-product formation (e.g., hydrolysis to carboxylic acid) .

Data Contradiction Note :

Conflicting reports exist on the efficacy of K₂CO₃ vs. NaH as bases. While K₂CO₃ is safer, NaH may improve yields in moisture-sensitive reactions but requires anhydrous conditions .

Advanced: How do researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

Contradictions arise due to:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .

- Structural Modifications : Methoxy group positioning influences activity. For example, 6-methoxy derivatives show higher anticancer activity (IC₅₀ ~5 µM) than 5-methoxy analogs (IC₅₀ >20 µM) .

Q. Resolution Strategies :

- Dose-Response Curves : Establish IC₅₀ values across multiple assays to identify selective toxicity .

- Molecular Docking : Predict binding affinities to targets like EGFR or DNA gyrase to rationalize activity disparities .

Basic: What are the primary biological targets under investigation for this compound?

Methodological Answer:

Current targets include:

- Kinase Inhibition : EGFR and VEGFR-2, validated via kinase inhibition assays (IC₅₀ ~0.1–1 µM) .

- DNA Intercalation : Demonstrated via ethidium bromide displacement assays in breast cancer cell lines .

- Antimicrobial Targets : Penicillin-binding proteins (PBPs) in S. aureus, assessed via β-lactamase inhibition assays .

Advanced: What methodologies are used to study the compound’s metabolic stability in preclinical models?

Methodological Answer:

- Microsomal Incubations : Liver microsomes (human/rat) with NADPH cofactor, analyzed via LC-MS to track metabolite formation (e.g., demethylation at the methoxy group) .

- CYP450 Inhibition Assays : Fluorometric screening to identify interactions with CYP3A4/2D6 isoforms, critical for predicting drug-drug interactions .

- Pharmacokinetic Profiling : IV/oral administration in rodents, with plasma half-life (t₁/₂) and bioavailability calculated using non-compartmental analysis .

Basic: What computational tools aid in the design of derivatives with enhanced activity?

Methodological Answer:

- QSAR Modeling : Utilizes descriptors like logP and polar surface area to predict bioactivity .

- Molecular Dynamics Simulations : Assess binding stability to targets (e.g., EGFR TK domain) over 100-ns trajectories .

- ADMET Prediction : Software like SwissADME evaluates solubility, BBB permeability, and hepatotoxicity .

Advanced: How are contradictory solubility profiles addressed in formulation studies?

Methodological Answer:

Contradictions arise from solvent polarity (e.g., high solubility in DMSO vs. low in PBS). Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.